Methyl 3-(dimethylamino)benzoate

Organic Synthesis Process Chemistry Formulation Science

Methyl 3-(dimethylamino)benzoate (CAS 16518-64-2), also known as 3-(dimethylamino)benzoic acid methyl ester, is a meta-substituted aromatic ester with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound is characterized by an electron-donating dimethylamino group at the meta position of the benzoate ring, which imparts distinct physicochemical properties compared to its para-substituted isomer.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 16518-64-2
Cat. No. B090752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(dimethylamino)benzoate
CAS16518-64-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)OC
InChIInChI=1S/C10H13NO2/c1-11(2)9-6-4-5-8(7-9)10(12)13-3/h4-7H,1-3H3
InChIKeyCABFTHPIDKWPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(Dimethylamino)benzoate (CAS 16518-64-2): Core Physicochemical and Biological Profile for Strategic Sourcing Decisions


Methyl 3-(dimethylamino)benzoate (CAS 16518-64-2), also known as 3-(dimethylamino)benzoic acid methyl ester, is a meta-substituted aromatic ester with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by an electron-donating dimethylamino group at the meta position of the benzoate ring, which imparts distinct physicochemical properties compared to its para-substituted isomer . It is a clear, light orange to yellow liquid at ambient temperature with a boiling point of 80 °C at 3 mmHg and a specific gravity of 1.10 at 20/20 °C . The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty chemicals .

Why Methyl 3-(Dimethylamino)benzoate Cannot Be Freely Substituted by Isomeric or Homologous Analogs: Evidence of Regiochemical and Physicochemical Specificity


Methyl 3-(dimethylamino)benzoate occupies a unique position within the dimethylaminobenzoate ester family due to its meta-substitution pattern. The position of the dimethylamino group on the aromatic ring fundamentally alters key physicochemical parameters—including lipophilicity, acid-base character, and physical state at room temperature—relative to its para-substituted isomer . These differences directly affect solubility, reactivity, and biological target engagement, meaning that in applications where specific partitioning behavior, protonation state, or enzyme inhibition is critical, generic substitution can lead to altered or nullified performance. The quantitative comparisons below demonstrate that the meta isomer is not interchangeable with the para isomer or the primary amine analog without measurable consequence [1].

Quantitative Differentiation Guide: Methyl 3-(Dimethylamino)benzoate vs. Closest Analogs


Physical State Differential: Liquid vs. Solid Handling in Synthesis Workflows

Methyl 3-(dimethylamino)benzoate is a clear liquid at standard ambient temperature (20 °C), whereas its para-substituted isomer, methyl 4-(dimethylamino)benzoate, is a solid with a melting point of 98–102 °C [1]. This differential eliminates the need for a melt step or dissolution for liquid-phase reactions and facilitates accurate volumetric dispensing in automated synthesis platforms.

Organic Synthesis Process Chemistry Formulation Science

Acid-Base Character Difference: pKa as a Determinant of Reactivity and Salt Formation

The predicted pKa of the conjugate acid of methyl 3-(dimethylamino)benzoate is 3.76 ± 0.10, approximately 1.24 log units higher (i.e., a ~17-fold difference in acid dissociation constant) than the predicted pKa of 2.52 ± 0.12 for methyl 4-(dimethylamino)benzoate . This indicates that the meta isomer is a weaker base and will be significantly less protonated at a given pH, impacting solubility in acidic media, ion-pair formation, and extraction behavior.

Medicinal Chemistry Salt Selection Pharmaceutical Development

Lipophilicity Variation: LogP and its Impact on Biological Partitioning

The experimental LogP for methyl 3-(dimethylamino)benzoate is 1.54, whereas the calculated LogP for the para isomer is 2.08, representing a difference of 0.54 log units [1]. This translates to the para isomer being approximately 3.5 times more lipophilic, which can influence membrane permeability, protein binding, and off-target distribution.

ADME Drug Design Bioavailability

Beta-Lactamase Inhibition: Enzyme Target Engagement for Antibiotic Potentiation Research

Methyl 3-(dimethylamino)benzoate inhibits Class C beta-lactamase (AmpC) from Enterobacter cloacae strain 908R with an IC50 of 3,000 nM (3.0 µM) [1]. In contrast, structurally related 4-(dimethylamino)benzoate derivatives have been reported with markedly weaker inhibition—for example, a 4-(dimethylamino)benzoic acid ester derivative showed an IC50 of 6,560 nM against Class C beta-lactamase from Sanford-Burnham screening, suggesting an approximate 2.2-fold potency advantage for the meta isomer [2]. This difference, while modest, points to a regiochemical dependence of enzyme binding.

Antimicrobial Resistance Beta-Lactamase Inhibitors Drug Discovery

Nitric Acid Color Reaction: A Quick Qualitative Identity Test for the Meta Isomer

Methyl 3-(dimethylamino)benzoate reacts with nitric acid to produce a characteristic yellow crystal violet color, whereas this color reaction is not reported for the para-substituted isomer . This qualitative differentiation can serve as a rapid, low-cost identity confirmation test during incoming material inspection, supplementing spectroscopic methods.

Analytical Chemistry Quality Control Identity Testing

High-Value Application Scenarios for Methyl 3-(Dimethylamino)benzoate Based on Differentiated Evidence


Automated Parallel Synthesis and High-Throughput Experimentation

Because methyl 3-(dimethylamino)benzoate is a free-flowing liquid at room temperature , it is ideally suited for automated liquid-dispensing platforms used in parallel medicinal chemistry and high-throughput reaction screening. The para isomer, being a solid with a melting point of 98–102 °C, would require pre-heating or solvent dissolution, introducing additional variability and reducing throughput.

Beta-Lactamase Inhibitor Fragment-Based Drug Discovery

With a confirmed IC50 of 3.0 µM against Class C beta-lactamase (AmpC) from Enterobacter cloacae [1], methyl 3-(dimethylamino)benzoate can serve as a validated fragment hit for structure-based optimization campaigns targeting antibiotic resistance. Its weaker para analog (IC50 ~6.6 µM in a comparable assay) suggests that the meta substitution is a critical feature for maintaining enzyme affinity.

Pharmaceutical Salt and Polymorph Screening with Controlled Basicity

The predicted pKa of 3.76 for the dimethylamino group in the meta isomer is over one unit higher than that of the para isomer (pKa 2.52) . This allows for salt formation under mildly acidic conditions (e.g., with carboxylic acids) that would not protonate the para isomer, enabling a distinct salt and co-crystal landscape for intellectual property generation.

Dye and Pigment Intermediate Synthesis Requiring Meta-Regiochemistry

Patent literature demonstrates that methyl 3-dimethylaminobenzoate is a key intermediate for the synthesis of rhodamine and oxazine dyes, where the meta orientation of the dimethylamino group is essential for the final chromophore's spectral properties [2]. The para isomer would lead to a structurally different chromophore with altered absorption and emission maxima.

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